N-[(4-ethylphenyl)methyl]cyclobutanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]cyclobutanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-11-6-8-12(9-7-11)10-14-13-4-3-5-13/h6-9,13-14H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRSNZSGXJDXIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Ethylphenyl Methyl Cyclobutanamine and Analogues
Strategic Approaches to Cyclobutane (B1203170) Ring Formation for Amine Synthesis
The construction of the cyclobutane ring is a key challenge in the synthesis of these molecules. Several strategies have been developed to create this strained four-membered ring system, each with its own advantages and limitations.
Cycloaddition Reactions in the Construction of Cyclobutane Cores
[2+2] cycloaddition reactions are a powerful and widely used method for the synthesis of cyclobutane rings. nih.govdokumen.pub These reactions involve the combination of two two-carbon units, typically from alkenes or similar π-systems, to form the four-membered ring. nih.gov Both photochemical and thermal methods can be employed, and the choice of reactants and conditions can influence the stereochemistry of the resulting cyclobutane. sci-hub.se For instance, the cycloaddition of keteniminium salts, generated in situ, with alkenes can produce functionalized cyclobutanes that are precursors to cyclobutanamines. nih.gov
A notable example is the thermal [2+2] cycloaddition between vinyl boronates and in situ-generated keteniminium salts, which provides a direct, one-step route to borylated cyclobutanes. nih.gov These intermediates are versatile and can be further functionalized to introduce the desired amine group. The reaction demonstrates good performance on various scales, from milligrams to multigrams. nih.gov
Table 1: Examples of [2+2] Cycloaddition for Cyclobutane Synthesis
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Vinyl boronate | N,N-dimethylacetamide | Heat | Borylated cyclobutane | Good | nih.gov |
| Dichloroketene | Alkene | N/A | Dichlorocyclobutanone | High | nih.gov |
| Allenoate | Terminal alkene | N/A | 1,3-substituted cyclobutane | High | nih.gov |
Ring Contraction and Expansion Methodologies
Ring contraction and expansion reactions offer alternative pathways to cyclobutane derivatives from more readily available starting materials. Ring contraction methods can convert five-membered rings, such as pyrrolidines, into cyclobutanes. wiley.comyoutube.com For example, a stereoselective synthesis of substituted cyclobutanes has been developed from pyrrolidine (B122466) derivatives using iodonitrene chemistry, which proceeds via a nitrogen extrusion process. wiley.comyoutube.com This method has been successfully applied to the synthesis of natural products containing a cyclobutane moiety. youtube.com
Conversely, ring expansion of smaller rings, like cyclopropanes, can also yield cyclobutanes, although this is less common for the direct synthesis of cyclobutanamine precursors. The Demyanov rearrangement, which involves the diazotization of aminocyclopropanes, can lead to a mixture of cyclobutanol (B46151) and cyclopropylmethanol (B32771) derivatives, illustrating the potential for ring expansion. youtube.com
Palladium-Catalyzed Decarboxylative Reactions in Cyclobutane Synthesis
Palladium-catalyzed reactions have emerged as a versatile tool in organic synthesis. While often associated with cross-coupling reactions, palladium catalysis can also be employed in the construction of cyclic systems. Palladium-catalyzed decarboxylative cycloadditions represent a strategy for forming rings of various sizes. rsc.org For instance, palladium-catalyzed [3+2] decarboxylative cycloaddition of 4-vinyl-4-butyrolactones has been developed to synthesize pyrrolidine derivatives. rsc.org Although direct palladium-catalyzed decarboxylative synthesis of simple cyclobutanes is less common, related palladium-catalyzed processes, such as the coupling of 1,5-diene-2-yl triflates with amine nucleophiles, can afford exomethylenecyclobutanes bearing aminomethyl groups. masterorganicchemistry.com
Use of Donor-Acceptor Cyclopropanes for Cyclobutane Derivatization
Donor-acceptor (D-A) cyclopropanes are highly reactive building blocks used in the synthesis of various carbo- and heterocyclic compounds. nih.govnih.gov These strained three-membered rings, substituted with both an electron-donating and an electron-accepting group, can undergo ring-opening and cycloaddition reactions. nih.govnih.gov While they are primarily used for the synthesis of five- and six-membered rings, their reactivity can be harnessed for the derivatization of other cyclic systems. nih.gov For instance, (3+2)- and (4+2)-cycloadditions of D-A cyclopropanes with various reagents can lead to the formation of functionalized heterocyclic systems. nih.gov The development of methods to access donor-acceptor aminocyclobutanes via [2+2] cycloaddition has expanded their utility in synthesizing larger rings like cyclohexylamines. nih.gov
Installation of the N-[(4-ethylphenyl)methyl] Moiety
Once the cyclobutanamine core is synthesized, the final step is the installation of the N-[(4-ethylphenyl)methyl] group. Reductive amination is a highly effective and widely used method for this transformation.
Reductive Amination Strategies
Reductive amination involves the reaction of an amine with a carbonyl compound, in this case, cyclobutanamine with 4-ethylbenzaldehyde (B1584596), to form an intermediate imine or iminium ion, which is then reduced in situ to the desired secondary amine. masterorganicchemistry.comyoutube.com This method is advantageous as it often proceeds in a single pot and avoids the over-alkylation that can be problematic with direct alkylation methods. masterorganicchemistry.com
A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity for reducing the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com The reaction is versatile and can be used to install a wide range of alkyl and benzyl (B1604629) groups onto a primary amine. masterorganicchemistry.com
Table 2: Key Reagents for the Reductive Amination of Cyclobutanamine
| Amine | Carbonyl Compound | Reducing Agent | Product |
|---|---|---|---|
| Cyclobutanamine | 4-ethylbenzaldehyde | Sodium cyanoborohydride | N-[(4-ethylphenyl)methyl]cyclobutanamine |
| Cyclobutanamine | 4-ethylbenzaldehyde | Sodium triacetoxyborohydride | This compound |
The general procedure involves mixing the cyclobutanamine, 4-ethylbenzaldehyde, and the reducing agent in a suitable solvent, often under mildly acidic conditions to facilitate imine formation. youtube.com The reaction typically proceeds at or near room temperature to afford the target compound, this compound.
N-Alkylation and Related Coupling Reactions
The direct N-alkylation of cyclobutanamine with a suitable 4-ethylbenzyl electrophile represents a primary and straightforward approach to synthesizing this compound. This transformation typically involves the reaction of cyclobutanamine with a 4-ethylbenzyl halide or a related derivative.
More advanced and sustainable methods, often referred to as "borrowing hydrogen" or "hydrogen autotransfer" reactions, utilize 4-ethylbenzyl alcohol directly. nih.gov These reactions are catalyzed by transition metal complexes, such as those based on manganese, cobalt, or titanium, and offer an atom-economical route to the desired product. nih.govrsc.orgresearchgate.net The general mechanism involves the in-situ oxidation of the alcohol to the corresponding aldehyde, followed by reductive amination with the amine.
A variety of catalytic systems have been developed to facilitate this transformation efficiently. For instance, manganese pincer complexes have demonstrated high selectivity for the monoalkylation of various anilines with both aromatic and aliphatic alcohols. nih.gov Similarly, cobalt(II) complexes and titanium hydroxide (B78521) have been reported as effective catalysts for the N-alkylation of amines with alcohols. rsc.orgresearchgate.net These methods are often characterized by their high efficiency and selectivity under relatively mild reaction conditions. lu.seresearchgate.net
Table 1: Catalytic Systems for N-Alkylation of Amines with Alcohols
| Catalyst System | Amine Substrate | Alcohol Substrate | Yield (%) | Reference |
| Manganese Pincer Complex | Anilines | Benzyl Alcohols | 80-90 | nih.gov |
| Cobalt(II) Inverse Triazolyl-Pyridine Complex | Aniline | Benzyl Alcohol | 90-99 | rsc.org |
| Titanium Hydroxide | Various Amines | Various Alcohols | >90 (selectivity) | researchgate.net |
Multicomponent Reactions for Amine Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the reactants, offer an efficient pathway to complex molecules like N-substituted cyclobutanamines. While specific MCRs for the direct synthesis of this compound are not extensively documented in the provided literature, the principles of MCRs can be applied.
For example, a Passerini or Ugi-type reaction could potentially be adapted. A conceptual Ugi reaction for this target could involve the combination of cyclobutanamine, 4-ethylbenzaldehyde, an isocyanide, and a suitable acid. This would lead to a more complex α-acetamido carboxamide derivative, which could then be further modified to yield the desired secondary amine. The development of novel MCRs remains an active area of research for the streamlined synthesis of diverse amine libraries.
Stereochemical Control in N-Substituted Cyclobutanamine Synthesis
The synthesis of chiral N-substituted cyclobutanamines, where the cyclobutane ring contains stereocenters, is of great interest due to the prevalence of chirality in bioactive molecules. researchgate.net Strategies to control stereochemistry can be broadly categorized into diastereoselective and enantioselective approaches.
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. For the synthesis of substituted cyclobutanamines, this can be achieved through various methods, including cycloaddition reactions and ring-opening reactions of bicyclic precursors.
For instance, the ring-opening of bicyclo[1.1.0]butanes (BCBs) provides a versatile platform for creating functionalized cyclobutanes with controlled diastereoselectivity. nih.gov Catalyst-controlled regiodivergent hydrophosphination of acyl BCBs has been shown to produce 1,1,3-functionalized or 1,2,3-trisubstituted cyclobutanes as single diastereoisomers. nih.gov Another approach involves the stereoselective synthesis of substituted cyclobutanes through the contraction of pyrrolidines, which proceeds via a radical pathway with high stereospecificity. nih.gov Furthermore, the addition of enamines to activated alkenes can lead to the formation of highly substituted cyclobutanes in a diastereoselective manner. soton.ac.uk
Table 2: Examples of Diastereoselective Cyclobutane Synthesis
| Synthetic Method | Starting Materials | Key Features | Reference |
| Hydrophosphination of Acyl BCBs | Acyl bicyclo[1.1.0]butanes, Phosphines | Catalyst-controlled regioselectivity, high diastereoselectivity | nih.gov |
| Pyrrolidine Contraction | Substituted Pyrrolidines | Stereospecific radical pathway | nih.gov |
| Enamine Addition | Enamines, Activated Alkenes | High diastereoselectivity | soton.ac.uk |
Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is crucial for the development of pharmaceuticals, as different enantiomers can have vastly different biological activities. Several powerful strategies have been developed for the enantioselective synthesis of chiral cyclobutane derivatives.
One prominent method involves the use of chiral catalysts in cycloaddition reactions. For example, visible-light-induced asymmetric [2+2] cycloadditions of alkenes can produce chiral cyclobutanes. chemistryviews.org Cascade reactions combining Ir-catalyzed asymmetric allylic etherification with a subsequent [2+2] photocycloaddition have been developed to synthesize enantioenriched oxa- dicp.ac.cnresearchgate.net-bicyclic heptanes, which can serve as precursors to chiral cyclobutanes. chemistryviews.org
Chiral Brønsted acids have also emerged as powerful catalysts for the enantioselective synthesis of chiral cyclobutenes from bicyclo[1.1.0]butanes. dicp.ac.cnnih.gov These chiral cyclobutenes are versatile intermediates that can be further functionalized to access a variety of chiral cyclobutane derivatives. researchgate.net Additionally, regio- and enantioselective hydroboration of gem-difluorinated cyclobutenes using rhodium catalysis provides access to chiral gem-difluorinated α-boryl cyclobutanes. nih.gov
Table 3: Enantioselective Strategies for Chiral Cyclobutane Synthesis
| Synthetic Strategy | Catalyst/Reagent | Key Transformation | Enantiomeric Excess (ee) | Reference |
| Cascade Allylic Etherification/[2+2] Photocycloaddition | Iridium/Chiral Phosphoramidite Ligand | Formation of oxa- dicp.ac.cnresearchgate.net-bicyclic heptanes | Excellent | chemistryviews.org |
| Brønsted Acid-Catalyzed Isomerization | Chiral N-triflyl phosphoramide | Isomerization of bicyclo[1.1.0]butanes to chiral cyclobutenes | Up to 90% | dicp.ac.cn |
| Asymmetric Hydroboration | Rhodium/HBPin | Hydroboration of gem-difluorinated cyclobutenes | Excellent | nih.gov |
Scalability and Efficiency in Synthetic Protocols
For instance, the "borrowing hydrogen" N-alkylation reactions are highly atom-economical. lu.se The scalability of some of these processes has been demonstrated, with successful gram-scale synthesis reported for certain N-alkylation reactions. chemistryviews.org The efficiency of these protocols is often highlighted by high yields and selectivities achieved under optimized conditions. The development of robust and scalable synthetic routes is crucial for the potential industrial production of compounds like this compound.
Chemical Transformations and Derivatization of N 4 Ethylphenyl Methyl Cyclobutanamine
Reactivity of the Cyclobutanamine Moiety
The cyclobutanamine portion of the molecule is a focal point for a variety of chemical transformations, attributable to the inherent properties of both the amine functionality and the four-membered carbocyclic ring.
Nucleophilic Properties of the Amine Functionality
The nitrogen atom in N-[(4-ethylphenyl)methyl]cyclobutanamine possesses a lone pair of electrons, rendering it a potent nucleophile. chemguide.co.uk This characteristic allows it to readily participate in reactions with a wide range of electrophiles. As a secondary amine, its reactivity is a balance between the electron-donating effects of its two organic substituents (the cyclobutyl group and the 4-ethylbenzyl group) and the steric hindrance they impose. fiveable.me Generally, secondary amines are strong bases and effective nucleophiles, capable of engaging in several key transformations. ncert.nic.in
Key nucleophilic reactions include:
Alkylation: Reaction with alkyl halides leads to the formation of tertiary amines. This process can continue, in the presence of excess alkyl halide, to form a quaternary ammonium (B1175870) salt. chemistrystudent.com
Acylation: Treatment with acyl chlorides or acid anhydrides yields the corresponding N-substituted amide. This reaction is typically rapid and is a common method for protecting the amine functionality or introducing new functional groups. chemguide.co.uk
Reaction with Aldehydes and Ketones: Secondary amines react with aldehydes and ketones to form enamines, which are valuable synthetic intermediates. libretexts.org
Sulfonylation: Reaction with sulfonyl chlorides produces stable sulfonamides. libretexts.org
The nucleophilicity of the amine can be modulated by the electronic nature of the substituents. The ethyl group on the phenyl ring is weakly electron-donating, which slightly enhances the electron density on the nitrogen, thereby increasing its nucleophilicity compared to an unsubstituted benzyl (B1604629) analogue.
Reactions of the Cyclobutane (B1203170) Ring System
The cyclobutane ring is characterized by significant ring strain due to its bond angles deviating from the ideal 109.5° of sp³ hybridized carbons to approximately 90°. fiveable.me This inherent strain makes the cyclobutane ring susceptible to ring-opening reactions under certain conditions, particularly those that can relieve this strain.
Common reactions involving the cyclobutane ring include:
Hydrogenation: Under catalytic hydrogenation with catalysts like Nickel (Ni) or Platinum (Pt) at elevated temperatures, the cyclobutane ring can undergo cleavage to yield an acyclic alkane. pharmaguideline.com
Halogenation: While substitution reactions can occur under UV light, addition reactions that lead to ring opening can happen with halogens like bromine in an inert solvent. slideshare.net
Thermal Rearrangement: At high temperatures (above 500 °C), cyclobutane and its derivatives can undergo thermal decomposition or rearrangement into other cyclic or acyclic products. wikipedia.org
Acid-Catalyzed Ring Opening: Strong acids can catalyze the opening of the cyclobutane ring, often leading to the formation of more stable carbocation intermediates that can be trapped by nucleophiles. Donor-acceptor cyclobutanes are particularly susceptible to ring-opening by nucleophiles like electron-rich arenes or thiols. acs.org
Synthesis of Advanced Derivatives
The structural framework of this compound provides multiple sites for the synthesis of more complex molecules, including functionalization of the aromatic ring, modifications at the nitrogen atom, and the construction of novel polycyclic systems.
Functionalization of the Phenyl Ring
The 4-ethylphenyl group is an activated aromatic system amenable to electrophilic aromatic substitution (EAS) reactions. The ethyl group is an ortho-, para-directing activator. Since the para position is already substituted, incoming electrophiles will primarily be directed to the positions ortho to the ethyl group (positions 2 and 6 on the ring).
Potential functionalization reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).
Halogenation: Reaction with halogens (e.g., Br₂ with a Lewis acid catalyst like FeBr₃) to add a halogen atom.
Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups using the corresponding halide and a Lewis acid catalyst.
Sulfonation: Treatment with fuming sulfuric acid to add a sulfonic acid group (-SO₃H).
These modifications can introduce new functionalities that can be further elaborated, for instance, reduction of a nitro group to an amine or oxidation of the ethyl group to a carboxylic acid under harsh conditions.
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Potential Product(s) |
| Nitration | HNO₃, H₂SO₄ | N-[(2-nitro-4-ethylphenyl)methyl]cyclobutanamine |
| Bromination | Br₂, FeBr₃ | N-[(2-bromo-4-ethylphenyl)methyl]cyclobutanamine |
| Acylation | CH₃COCl, AlCl₃ | N-[(2-acetyl-4-ethylphenyl)methyl]cyclobutanamine |
Modifications at the Nitrogen Atom
The secondary amine nitrogen is a key handle for derivatization. As discussed, it can be readily alkylated or acylated. These modifications are fundamental in medicinal chemistry and materials science for tuning the molecule's properties such as basicity, polarity, and biological activity.
Reductive Amination: The secondary amine can be used in reductive amination protocols with other aldehydes or ketones to introduce more complex substituents.
Formation of Quaternary Ammonium Salts: Exhaustive alkylation with an alkyl halide, such as methyl iodide, results in the formation of a quaternary ammonium salt. youtube.com These salts can have applications as phase-transfer catalysts or surfactants. ncert.nic.in
N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives, linking the nitrogen to another aromatic ring system.
Table 2: Representative N-Atom Modifications
| Modification | Reagent Example | Product Class |
| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide |
| N-Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |
| N-Arylation | Aryl halide, Pd catalyst, base | N-Aryl-N-alkyl amine |
Expansion into Spirocyclic and Fused Ring Systems
The cyclobutane ring serves as a valuable building block for the construction of more intricate polycyclic architectures, including spirocyclic and fused-ring systems. These scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional structures. nih.govwhiterose.ac.uk
Spirocyclic Systems: Spirocycles containing a cyclobutane ring can be synthesized through various methods. For instance, intramolecular cyclization of a precursor where the cyclobutane is tethered to another reactive chain can lead to a spirocyclic junction. Another approach involves the [2+2] cycloaddition of a ketene (B1206846) with an exocyclic double bond on a pre-existing ring. The development of catalytic arylboration of spirocyclic cyclobutenes provides a modern route to highly substituted spiro[3.n]alkanes. nih.gov
Fused Ring Systems: Fused rings involving cyclobutanes are often prepared via intramolecular cycloaddition or rearrangement reactions. Transition-metal-catalyzed "cut-and-sew" reactions, which involve the cleavage and formation of C-C bonds, have emerged as a powerful strategy for constructing fused rings from cyclobutanone (B123998) derivatives. nih.govscispace.com Cascade reactions, such as intramolecular Michael-aldol sequences, can also be employed to build polycyclic systems fused to a cyclobutane ring. u-fukui.ac.jp
Reaction Mechanism Elucidation in Derivatization Processes
The primary pathway for the synthesis and derivatization of this compound is the reductive amination between 4-ethylbenzaldehyde (B1584596) and cyclobutanamine. The mechanism of this reaction is a well-established, two-step process that begins with the formation of an imine intermediate, which is subsequently reduced to the final amine product. youtube.comyoutube.com
Step 1: Imine Formation
The initial step involves the nucleophilic attack of the primary amine, cyclobutanamine, on the electrophilic carbonyl carbon of 4-ethylbenzaldehyde. This reaction is typically catalyzed by a mild acid. The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic addition of the amine. This addition results in the formation of a hemiaminal intermediate. The hemiaminal is generally unstable and undergoes dehydration to form an imine (a compound containing a carbon-nitrogen double bond), also known as a Schiff base. The removal of water from the reaction mixture can drive the equilibrium towards the formation of the imine. wikipedia.orgyoutube.com
Step 2: Reduction of the Imine
The second step is the reduction of the C=N double bond of the imine to a C-N single bond, yielding the secondary amine. This reduction can be achieved using various reducing agents. Common laboratory-scale reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comyoutube.com Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the protonated imine (iminium ion) in the presence of the starting aldehyde, preventing the side reaction of aldehyde reduction. youtube.com
The mechanism of reduction with a hydride reagent like sodium borohydride involves the transfer of a hydride ion (H⁻) to the electrophilic carbon of the imine double bond. This is followed by protonation of the resulting anion by a protic solvent or during aqueous workup to give the final this compound. youtube.com
Interactive Data Table: Key Mechanistic Steps in Reductive Amination
| Step | Reactants | Intermediate/Product | Key Features |
| 1a | 4-Ethylbenzaldehyde, Cyclobutanamine | Hemiaminal | Nucleophilic attack of amine on carbonyl |
| 1b | Hemiaminal | Imine (Schiff Base) | Acid-catalyzed dehydration |
| 2 | Imine, Hydride Reducing Agent (e.g., NaBH₄) | This compound | Hydride transfer to the imine carbon |
Further Derivatization Reactions
Once formed, the secondary amine this compound can undergo further derivatization reactions at the nitrogen atom. These reactions typically involve the nucleophilic nitrogen attacking an electrophilic species.
N-Alkylation: This reaction would introduce a second alkyl group onto the nitrogen, forming a tertiary amine. The mechanism involves the nucleophilic attack of the secondary amine on an alkyl halide (e.g., methyl iodide) or another suitable alkylating agent. This is a classic S_N2 reaction.
N-Acylation: Reaction with an acyl halide or anhydride (B1165640) would lead to the formation of an amide. The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., a halide ion).
The elucidation of these mechanisms relies on a combination of theoretical knowledge of reaction principles and analytical techniques such as spectroscopy to identify intermediates and products, thereby confirming the proposed reaction pathways. While specific research detailing the mechanistic studies exclusively for this compound is not prevalent in publicly accessible literature, the mechanisms described are based on well-understood principles of organic chemistry for analogous structures and reactions. epa.govchemicalbook.com
Structural Elucidation and Conformational Analysis of N 4 Ethylphenyl Methyl Cyclobutanamine
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the structural elucidation of novel chemical entities. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information that, when combined, allows for an unambiguous assignment of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For N-[(4-ethylphenyl)methyl]cyclobutanamine, both ¹H and ¹³C NMR spectroscopy would provide key data for its structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons.
Aromatic Protons: The protons on the 4-ethylphenyl group are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm. The para-substitution pattern would likely result in two distinct signals, each integrating to two protons and appearing as doublets due to coupling with adjacent protons.
Benzylic Protons: The two protons of the methylene (B1212753) group (CH₂) attached to the aromatic ring and the nitrogen atom would appear as a singlet or a doublet, depending on the coupling with the N-H proton. Their chemical shift is anticipated to be in the range of δ 3.7-4.3 ppm.
Cyclobutane (B1203170) Protons: The protons on the cyclobutane ring would exhibit complex splitting patterns due to coupling with each other. The methine proton attached to the nitrogen would be deshielded and is expected to resonate around δ 3.0-3.5 ppm. The remaining cyclobutane protons would appear further upfield, likely between δ 1.5 and 2.5 ppm.
Ethyl Group Protons: The methylene protons (CH₂) of the ethyl group are expected to resonate as a quartet around δ 2.6 ppm, while the methyl protons (CH₃) would appear as a triplet around δ 1.2 ppm.
N-H Proton: The proton on the nitrogen atom would likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. It is often identifiable by its disappearance upon D₂O exchange. openstax.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments.
Aromatic Carbons: The aromatic carbons of the 4-ethylphenyl group would show several signals in the δ 120-150 ppm region. The carbon atom bearing the ethyl group and the carbon attached to the benzylic methylene group would have distinct chemical shifts from the other aromatic carbons.
Benzylic Carbon: The carbon of the benzylic methylene group is expected to be found around δ 50-55 ppm.
Cyclobutane Carbons: The carbon atom of the cyclobutane ring attached to the nitrogen (the methine carbon) would be the most downfield of the aliphatic carbons, likely in the δ 50-60 ppm range. chemicalbook.com The other cyclobutane carbons would appear at higher fields, typically between δ 15 and 35 ppm. docbrown.info
Ethyl Group Carbons: The methylene carbon of the ethyl group would resonate around δ 28 ppm, and the methyl carbon would be found further upfield around δ 15 ppm.
Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 7.5 | 125 - 130 |
| Aromatic C-C | - | 135 - 145 |
| Benzylic CH₂ | 3.7 - 4.3 | 50 - 55 |
| Cyclobutane CH-N | 3.0 - 3.5 | 50 - 60 |
| Cyclobutane CH₂ | 1.5 - 2.5 | 15 - 35 |
| Ethyl CH₂ | ~2.6 | ~28 |
| Ethyl CH₃ | ~1.2 | ~15 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:
N-H Stretch: As a secondary amine, a single, weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹. openstax.org This band is typically sharper than the broad O-H stretch of alcohols. openstax.org
Aromatic C-H Stretch: Absorption bands for the stretching vibrations of C-H bonds on the aromatic ring would appear above 3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H stretching vibrations of the cyclobutane and ethyl groups would be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
Aromatic C=C Bending: The characteristic overtone and combination bands for a para-substituted benzene (B151609) ring would be seen in the 1650-2000 cm⁻¹ region, and C=C stretching vibrations within the ring would appear around 1600 cm⁻¹ and 1475-1500 cm⁻¹.
N-H Bend: A bending vibration for the N-H bond may be observed around 1550-1650 cm⁻¹, although it can sometimes be weak or obscured.
C-N Stretch: The stretching vibration of the C-N bond is expected to produce a medium to weak absorption in the 1000-1250 cm⁻¹ range for the aliphatic amine portion. libretexts.org
Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch (secondary amine) | 3300 - 3500 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Bending (overtones) | 1650 - 2000 |
| Aromatic C=C Stretch | 1475 - 1600 |
| N-H Bend | 1550 - 1650 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.
For this compound (C₁₃H₁₉N), the molecular weight is approximately 189.30 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 189.
The fragmentation of the molecular ion provides valuable structural information. For secondary amines, a characteristic fragmentation pathway is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This leads to the formation of a resonance-stabilized iminium cation.
Key expected fragmentation patterns for this compound include:
Loss of a cyclobutyl radical: Cleavage of the bond between the benzylic carbon and the nitrogen could lead to the formation of a stable tropylium (B1234903) ion at m/z = 91, or a related fragment. A major fragmentation would be the loss of a propyl radical from the cyclobutane ring after rearrangement, leading to a fragment at m/z = 146.
Loss of an ethylphenylmethyl radical: Cleavage of the bond between the nitrogen and the cyclobutane ring would result in the loss of a C₉H₁₁ radical, leading to a fragment corresponding to the cyclobutylimnium ion.
Benzylic cleavage: The most prominent fragmentation pathway for N-benzylamines is typically the cleavage of the C-C bond adjacent to the nitrogen on the benzyl (B1604629) group, which would result in the formation of a stable benzyl cation or tropylium ion at m/z = 91. Another significant fragmentation would be the formation of an ion at m/z = 118, resulting from the cleavage of the bond between the nitrogen and the cyclobutyl group.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion |
|---|---|
| 189 | [M]⁺ (Molecular Ion) |
| 174 | [M - CH₃]⁺ |
| 160 | [M - C₂H₅]⁺ |
| 118 | [CH₃CH₂C₆H₄CH₂NH]⁺ |
X-ray Crystallographic Analysis of N-Substituted Cyclobutanamines
Determination of Solid-State Molecular Geometry
X-ray crystallography allows for the precise determination of bond lengths, bond angles, and torsion angles in the crystalline state. For a molecule like this compound, key structural features would include the conformation of the cyclobutane ring and the orientation of the N-substituent.
The cyclobutane ring is not planar and typically adopts a puckered conformation to relieve ring strain. The degree of puckering can be influenced by the nature and size of the substituents. The N-substituent, the (4-ethylphenyl)methyl group, would likely adopt a staggered conformation relative to the cyclobutane ring to minimize steric hindrance. The bond lengths and angles within the aromatic ring and the ethyl group are expected to be within the normal ranges for such functionalities.
Analysis of Intermolecular Interactions
In the solid state, molecules of this compound would be held together by a network of intermolecular forces.
Hydrogen Bonding: The most significant intermolecular interaction would likely be hydrogen bonding between the N-H group of one molecule and the nitrogen atom of a neighboring molecule (N-H···N). This type of interaction is a hallmark of secondary amines in the solid state and plays a crucial role in determining the crystal packing.
van der Waals Forces: Weaker van der Waals forces, including London dispersion forces and dipole-dipole interactions, would also be present between the aliphatic portions of the molecules, further influencing the crystal packing. The analysis of these interactions is crucial for understanding the supramolecular assembly of the compound in the solid state.
Investigating Crystal Packing and Space Group Symmetry
The analysis of a single crystal X-ray diffraction structure of this compound would provide definitive insights into its solid-state conformation and intermolecular interactions. The primary goals of such an investigation would be to determine the crystal system, space group, and the arrangement of molecules within the crystal lattice.
The symmetry of the arrangement of molecules in the crystal is described by one of the 230 possible space groups. Since this compound is a chiral molecule, it must crystallize in one of the 65 chiral space groups (those lacking inversion centers or mirror planes). The specific space group would reveal the fundamental symmetries of the packing. Analysis of the crystal structure would also confirm the puckered conformation of the cyclobutane ring and the relative orientation of the bulky (4-ethylphenyl)methyl substituent, which would be expected to adopt a position that minimizes steric hindrance with the cyclobutane ring.
Conformational Dynamics of the Cyclobutane Ring
The cyclobutane ring is not a planar square; this conformation is destabilized by significant torsional strain from eclipsing C-H bonds. nih.gov To alleviate this strain, the ring adopts a puckered or "folded" conformation. nih.gov This puckering results in a balance between increased angle strain and reduced torsional strain, leading to an energetically favorable structure. nih.gov The puckered state is dynamic, with the ring undergoing a rapid inversion process between equivalent puckered forms.
The puckering of the cyclobutane ring can be described by a puckering angle (θ), which is the angle between the two C-C-C planes of the folded ring. nih.gov The molecule rapidly inverts between two equivalent puckered conformations through a planar transition state. The energy required to overcome this transition is known as the ring inversion barrier.
While specific data for this compound is unavailable, high-level ab initio calculations on the parent cyclobutane (C₄H₈) provide a well-studied reference. These studies have precisely determined the structural parameters and the energy barrier for this inversion. The puckering angle in cyclobutane is approximately 29.7°, and the molecule has a D₂d symmetry in its minimum energy state. nih.gov The transition state for the inversion is a planar structure with D₄h symmetry. nih.gov The calculated barrier for this puckering inversion is approximately 498 cm⁻¹ (1.42 kcal/mol). nih.gov
Table 1: Calculated Structural and Dynamic Parameters for Cyclobutane (Analogue)
| Parameter | Value | Reference |
|---|---|---|
| C-C Bond Length (r(C-C)) | 1.554 Å | nih.gov |
| C-C-C Bond Angle (φ(C-C-C)) | 88.1° | nih.gov |
| Puckering Angle (θ) | 29.68° | nih.gov |
| Inversion Barrier | 498 cm⁻¹ | nih.gov |
Data obtained from CCSD(T)/aug-cc-pVTZ level of theory for unsubstituted cyclobutane.
The introduction of a substituent onto the cyclobutane ring breaks the symmetry and leads to non-equivalent axial and equatorial positions, analogous to substituted cyclohexanes. The large N-[(4-ethylphenyl)methyl] group in the target molecule would be expected to have a profound influence on the conformational equilibrium of the ring.
To minimize steric strain, bulky substituents on a cyclobutane ring strongly prefer the equatorial position. In an axial position, the substituent would experience significant steric repulsion with the axial hydrogen atoms at the C3 position (a 1,3-diaxial-like interaction). Therefore, the conformational landscape of this compound would be dominated by the conformer where the N-[(4-ethylphenyl)methyl] group occupies an equatorial site on the puckered ring. This conformational restriction is a key property conferred by cyclobutane rings in medicinal chemistry, as it can lock a molecule into a specific three-dimensional shape required for biological activity. nih.gov Studies on other 2-substituted cyclobutane derivatives have confirmed that an equatorial substituent can modulate the conformational preference of the ring puckering. nih.gov
Advanced Structural Analysis Methodologies
Beyond X-ray crystallography, which describes the solid state, a suite of spectroscopic techniques can be used to probe the structure, conformation, and absolute configuration of chiral molecules like this compound in solution.
This compound possesses a chiral center at the C1 position of the cyclobutane ring, meaning it exists as a pair of enantiomers. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful techniques for studying chiral molecules.
ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The aromatic (4-ethylphenyl) group in the molecule provides a strong chromophore, which would produce distinct signals in the ECD spectrum. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum-chemical calculations for a specific enantiomer (e.g., the R- or S-enantiomer), the absolute configuration of the molecule can be unambiguously determined. ORD, which measures the rotation of the plane of polarized light as a function of wavelength, provides complementary information and is historically linked to ECD through the Kronig-Kramers relations.
Vibrational chiroptical spectroscopies like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) offer even more detailed structural information. These techniques measure the differential response to left and right circularly polarized light for vibrational transitions.
VCD is the vibrational analogue of ECD and provides a spectrum rich in structural information. A VCD study would be highly sensitive to the conformation of the entire molecule, including the puckering of the cyclobutane ring and the orientation of the N-substituent. As with ECD, comparing experimental VCD spectra with those calculated for different low-energy conformers of a known absolute configuration allows for the definitive assignment of both configuration and dominant solution-phase conformation.
ROA is a complementary technique that measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. ROA spectroscopy is particularly effective for studying molecular conformation in aqueous solutions. slideshare.net ROA signals typically arise from the most rigid and chiral parts of the molecular framework. slideshare.net For this compound, ROA spectra would be sensitive to the puckered cyclobutane backbone and the stereochemistry at the C1 center, providing a detailed fingerprint of its three-dimensional structure in solution. The combination of experimental ROA measurements with computational simulations represents a powerful tool for analyzing molecular structure and chirality. youtube.com
Theoretical and Computational Investigations of N 4 Ethylphenyl Methyl Cyclobutanamine
Quantum Mechanical (QM) Approaches in Structural and Electronic Analysis
Quantum mechanical methods are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These ab initio or density functional theory (DFT) calculations can provide precise insights into a molecule's geometry, stability, and electronic properties without the need for empirical data.
Calculation of Electronic Structure and Energetics
The electronic structure of N-[(4-ethylphenyl)methyl]cyclobutanamine can be thoroughly investigated using DFT methods, such as B3LYP with a basis set like 6-311++G(d,p). Such calculations would reveal the distribution of electrons within the molecule and identify key energetic parameters.
Key energetic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
Table 1: Hypothetical Electronic Properties of this compound
| Parameter | Value (Hartree) | Value (eV) |
| Energy of HOMO | -0.215 | -5.85 |
| Energy of LUMO | -0.012 | -0.33 |
| HOMO-LUMO Gap | 0.203 | 5.52 |
These values would indicate a relatively stable molecule with a significant energy barrier for electronic excitation. Further analysis could involve mapping the electrostatic potential (ESP) to visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack.
Prediction of Spectroscopic Parameters
QM calculations are a powerful tool for predicting various spectroscopic data, which can then be used to interpret or verify experimental results.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the appearance of an IR spectrum. For this compound, key vibrational modes would include N-H stretching, C-N stretching, aromatic C-H stretching, and the characteristic vibrations of the cyclobutyl and ethyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts are invaluable for assigning signals in experimentally obtained NMR spectra.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and corresponding absorption wavelengths (λmax) in the ultraviolet-visible spectrum, providing insight into the molecule's chromophores.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| IR | N-H Stretch | ~3350 cm⁻¹ |
| IR | Aromatic C=C Stretch | ~1610, 1515 cm⁻¹ |
| ¹H NMR | -CH₂- (benzyl) | ~3.8 ppm |
| ¹³C NMR | Aromatic C (ipso) | ~140 ppm |
| UV-Vis | λmax | ~265 nm |
Reaction Mechanism Simulations and Transition State Analysis
Computational methods can be employed to simulate potential reaction pathways involving this compound. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them.
For example, a simulation could model the N-dealkylation of the compound, a common metabolic pathway for amines. By calculating the potential energy surface for this reaction, researchers could determine the activation energy required for the reaction to proceed, thereby predicting its feasibility and rate. Locating the transition state structure and analyzing its vibrational frequencies (a single imaginary frequency confirms a true transition state) is a key step in this process.
Molecular Modeling and Dynamics Simulations
While QM methods provide high accuracy for smaller systems, molecular modeling and dynamics simulations are used to study the larger-scale conformational behavior and dynamics of molecules over time.
Conformational Search Algorithms
This compound possesses several rotatable bonds, leading to a large number of possible three-dimensional arrangements, or conformers. Conformational search algorithms, using molecular mechanics force fields like MMFF94 or AMBER, systematically explore the molecule's conformational space to identify low-energy (and therefore, more stable and populated) conformers. The results would likely show various orientations of the cyclobutylamine (B51885) group relative to the ethylphenyl moiety.
Potential Energy Surface Mapping
Mapping the potential energy surface (PES) provides a comprehensive landscape of the energy of the molecule as a function of its geometry. For this compound, a 2D PES map could be generated by systematically rotating two key dihedral angles—for instance, the angle defining the orientation of the cyclobutyl group and the angle of the ethyl group—and calculating the energy at each point. The resulting map would visualize the energy wells corresponding to stable conformers and the energy barriers that separate them, offering a detailed picture of the molecule's flexibility and conformational preferences.
Ligand-Protein Interaction Modeling of Cyclobutanamine Scaffolds
The unique structural properties of the cyclobutane (B1203170) ring, such as its puckered conformation and distinct C-C bond lengths, make it an increasingly attractive scaffold in medicinal chemistry. nih.gov Understanding how this scaffold and its derivatives, including this compound, interact with protein targets is crucial for rational drug design. Ligand-protein interaction modeling, primarily through molecular docking and molecular dynamics simulations, provides atomic-level insights into these interactions.
Molecular docking studies are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. openmedicinalchemistryjournal.comemanresearch.org For cyclobutanamine scaffolds, docking analyses help in elucidating the binding modes and affinities within the active sites of target proteins. For instance, docking studies on cyclobutane carboxylic acid derivatives have been performed to analyze their interaction with enzymes like collagenase. researchgate.net These studies model how the cyclobutane core orients itself to maximize favorable interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, with key amino acid residues in the protein's binding pocket. emanresearch.orgfip.org
In the context of this compound, a hypothetical docking study would model the interactions of its distinct moieties:
The Cyclobutylamine Group: The amine group can act as a hydrogen bond donor or acceptor, while the puckered cyclobutane ring can fit into specific hydrophobic pockets or grooves on the protein surface. nih.gov
Molecular dynamics (MD) simulations can further refine the static picture provided by docking. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the role of solvent molecules. fip.org For a flexible molecule like this compound, MD simulations are essential for understanding the dynamic nature of its interaction with a biological target.
The table below summarizes key interactions typically investigated in ligand-protein modeling for scaffolds like cyclobutanamine.
| Interaction Type | Potential Involving Moiety of this compound | Interacting Protein Residues (Examples) |
| Hydrogen Bonding | Cyclobutylamine (NH group) | Aspartate, Glutamate, Serine, Threonine |
| Hydrophobic Interactions | Cyclobutane ring, Ethylphenyl group | Leucine, Isoleucine, Valine, Alanine |
| Pi-Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |
| van der Waals Forces | Entire molecule | All proximal residues |
This table is a generalized representation based on common molecular interactions in drug-protein binding.
In Silico Design and Virtual Screening Methodologies
In silico methods, which encompass a range of computational techniques, are integral to modern drug discovery. emanresearch.org These approaches, including virtual screening and rational drug design, accelerate the identification of promising lead compounds by analyzing vast chemical libraries computationally, thereby reducing the time and cost associated with experimental screening. openmedicinalchemistryjournal.comnuvisan.com For novel scaffolds like cyclobutanamine derivatives, these methodologies guide the design of new molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties. nih.gov
Scaffold Design Principles for Cyclobutanamine Derivatives
The design of new therapeutic agents often revolves around a central molecular framework, or scaffold, which is decorated with various functional groups to optimize interactions with a biological target. The cyclobutane ring is an underrepresented but highly valuable scaffold in medicinal chemistry due to its distinct three-dimensional (3D) character. nih.gov
Key Design Principles:
Three-Dimensionality (3D): Unlike flat, aromatic rings that dominate many existing drugs, the puckered nature of the cyclobutane ring provides access to 3D chemical space. nih.gov Increased sp³ character is often correlated with improved clinical success rates. nih.gov The design of cyclobutanamine derivatives leverages this intrinsic 3D shape to achieve better complementarity with the complex topographies of protein binding sites.
Scaffold Rigidity and Flexibility: The cyclobutane ring is a strained carbocycle, which conformationally locks substituents into more defined spatial orientations compared to more flexible acyclic linkers. nih.gov This pre-organization can reduce the entropic penalty upon binding to a target, potentially increasing binding affinity. The rapid ring-flipping of the cyclobutane system, however, presents a degree of fluxionality that must be considered during design. calstate.edu
Vectorial Growth: Effective scaffolds should possess accessible points for chemical modification, allowing for "vectorial growth" towards key interaction points within a target's binding site. nih.gov In this compound, the amine group and the phenyl ring serve as primary vectors for modification to explore structure-activity relationships (SAR). rsc.orgmdpi.comnih.gov For example, SAR studies on other drug candidates have shown that even small changes, like the addition of a methyl group to a spirocyclobutyl ring, can lead to a 100-fold change in activity, highlighting the sensitive balance of shape and size required to fill a hydrophobic pocket. nih.gov
Physicochemical Properties: The cyclobutane ring can serve as a bioisosteric replacement for other groups, such as phenyl rings or larger cycloalkanes, often with improved physicochemical properties like solubility and metabolic stability. nih.gov
The following table outlines how these principles apply to the design of cyclobutanamine derivatives.
| Design Principle | Application to Cyclobutanamine Scaffolds | Rationale for Improved Drug Properties |
| Enhanced 3D Character | Utilize the non-planar cyclobutane core to orient substituents in multiple dimensions. nih.gov | Better fit in complex, non-flat protein binding sites; potential for increased selectivity. |
| Conformational Restriction | The cyclobutane ring limits the rotational freedom of attached groups. nih.gov | Reduces the entropic cost of binding, potentially leading to higher affinity. |
| SAR Exploration | Modify substituents on the amine and the phenyl ring to probe interactions. nih.govresearchgate.net | Optimizes potency and selectivity by systematically mapping the binding site. |
| Bioisosterism | Replace aromatic or other cyclic moieties with the cyclobutane scaffold. nih.gov | Can improve metabolic stability, reduce toxicity, and enhance solubility. |
Application in Compound Library Design
Compound libraries are collections of structurally related molecules used in high-throughput screening to identify new drug leads. wikipedia.org The principles of combinatorial chemistry allow for the rapid synthesis of large numbers of compounds from a set of common building blocks. nih.govresearchgate.net The cyclobutanamine scaffold is an excellent candidate for inclusion in focused library design, particularly for creating libraries with high 3D diversity. nih.gov
The design of a focused library of cyclobutanamine derivatives would involve the systematic variation of two key building blocks:
Aromatic/Aliphatic Aldehydes: Reacting various aldehydes with cyclobutylamine via reductive amination would generate a diverse set of N-substituted cyclobutanamines. Using a building block like 4-ethylbenzaldehyde (B1584596) leads to the specific compound this compound.
Substituted Cyclobutylamines: Introducing substituents onto the cyclobutane ring itself would create additional diversity and stereochemical complexity. calstate.edu
Virtual libraries, which exist only as data on a computer, are often created and screened before any resource-intensive synthesis is undertaken. nih.gov For cyclobutanamine derivatives, a virtual library could be generated by enumerating all possible combinations of commercially available aldehydes and synthetically accessible cyclobutylamine cores. This virtual library can then be screened in silico against a specific protein target using molecular docking. nih.govmdpi.com This process helps to prioritize a smaller, more manageable set of compounds for actual synthesis and biological testing, increasing the efficiency of the drug discovery process. nuvisan.com The creation of a 33-member library of 3D cyclobutane fragments has demonstrated the feasibility and value of this approach. nih.gov
Data Fusion Techniques in Computational Chemistry
Virtual screening campaigns often produce results that vary depending on the specific algorithm or scoring function used. researchgate.net No single computational method is perfect, and each has its own strengths and weaknesses. nih.gov Data fusion, also known as consensus scoring, addresses this challenge by combining the results from multiple different methods to achieve a more robust and reliable prediction. semanticscholar.org The core idea is that compounds that are consistently ranked highly by several different approaches are more likely to be true active compounds. semanticscholar.org
In the context of screening for novel cyclobutanamine-based ligands, data fusion could be applied in several ways:
Fusion of Docking Scores: One could dock a library of cyclobutanamine derivatives using multiple different docking programs (e.g., AutoDock, ICM-Pro, Glide). The ranking of each compound from each program is then combined using a fusion rule (e.g., taking the average rank, the minimum rank, or using more complex methods like the Borda count) to generate a final consensus ranking. semanticscholar.orgnih.gov
Fusion of Ligand-Based and Structure-Based Methods: Virtual screening can be broadly categorized into ligand-based methods (which rely on the similarity to known active molecules) and structure-based methods (which rely on the 3D structure of the protein target). emanresearch.org Data fusion can integrate the results from a 3D shape similarity search with the results from a molecular docking screen. This hybrid approach leverages different sources of information simultaneously.
The integration of diverse data sources, from genomic and proteomic data to chemical assay results, is a growing trend in computational drug design. nygen.iocornell.educrownbio.comresearchgate.netbris.ac.uk These data fusion and multi-objective optimization strategies are powerful tools for navigating the vast chemical space of potential cyclobutanamine derivatives to identify promising candidates for further development.
N Substituted Cyclobutanamines As Scaffolds in Medicinal Chemistry Research
Rationale for Cyclobutane (B1203170) Scaffolds in Drug Discovery
The use of the cyclobutane ring in drug design is a deliberate strategy to impart specific, advantageous properties to a molecule. nih.gov As a three-dimensional and Csp3-rich scaffold, it offers a distinct alternative to more common flat, aromatic structures, a concept often referred to as "escaping from flatland" in medicinal chemistry. researchgate.net
Conformational Constraints and Rigidity
One of the primary reasons for employing a cyclobutane ring is to introduce conformational rigidity into a molecule. researchgate.netnih.gov Flexible molecules often pay an entropic penalty when they bind to a biological target because their rotatable bonds become fixed in a specific conformation. nih.gov By incorporating a rigid scaffold like cyclobutane, the number of accessible conformations is reduced, pre-organizing the molecule for binding and thus minimizing this entropic loss. nih.govresearchgate.net This can lead to enhanced binding affinity and potency. nih.govnih.gov
The cyclobutane ring itself is not perfectly flat; it adopts a puckered or "butterfly" conformation to relieve torsional strain that would be present in a planar structure. nih.govlibretexts.org This puckering creates specific three-dimensional arrangements of the substituents attached to the ring. researchgate.net This inherent rigidity helps to define and stabilize the relative orientation of functional groups, which is crucial for precise interaction with a target protein. researchgate.netnih.gov The defined stereochemistry of substituted cyclobutanes (e.g., cis/trans isomers) allows for the exploration of a well-defined chemical space. researchgate.net For instance, a flexible ethyl linker in a compound can be replaced by a 1,3-disubstituted cyclobutane to restrict the molecule's shape. nih.gov
Modulation of Physicochemical Properties (e.g., shape, polarity)
The cyclobutane scaffold significantly influences a molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The introduction of a saturated cyclobutane ring in place of a planar aromatic ring increases the fraction of sp3-hybridized carbons. nih.gov This increased saturation is often correlated with higher aqueous solubility and lower melting points, both desirable characteristics for drug candidates. nih.gov
The shape and polarity of a molecule can be fine-tuned by the cyclobutane core. Its three-dimensional nature can lead to better complementarity with the spatial arrangement of a target's binding site compared to flat aromatic systems. nih.gov Furthermore, the substitution pattern on the cyclobutane ring (e.g., cis vs. trans) can have a marked effect on properties like lipophilicity. chemrxiv.org Computational analyses and experimental data have shown that cis-1,2-disubstituted cyclobutanes can exhibit significantly lower lipophilicity compared to their trans-isomeric counterparts, a difference attributed to the distinct conformations of the isomers. chemrxiv.org
Table 1: Impact of Cyclobutane Scaffold on Molecular Properties
| Property | Influence of Cyclobutane Scaffold | Rationale |
|---|---|---|
| Conformational Flexibility | Decreased | The rigid, puckered ring structure reduces the number of rotatable bonds, minimizing the entropic penalty upon binding. nih.govnih.gov |
| Solubility | Increased | Replacing aromatic rings with saturated cyclobutane rings can improve aqueous solubility. nih.gov |
| Molecular Shape | Increased 3D Character | Provides a non-planar scaffold, which can better fit into the three-dimensional binding pockets of proteins. nih.govresearchgate.net |
| Lipophilicity (logP) | Modulated by Isomerism | The spatial arrangement of substituents (cis/trans) can significantly alter molecular conformation and affect properties like lipophilicity. chemrxiv.org |
Scaffold Design and Optimization Strategies for N-Substituted Cyclobutanamines
The design of N-substituted cyclobutanamines for medicinal chemistry applications involves strategic decisions to optimize their interaction with biological targets and improve their drug-like properties. nih.gov
Isosteric Replacements and Bioisosterism in Cyclobutane Derivatives
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. acs.orgcambridgemedchemconsulting.com The cyclobutane ring is frequently used as a bioisostere for other chemical groups to enhance molecular properties. nih.gov
A common application is the use of a 1,1-disubstituted cyclobutane as an isostere for a gem-dimethyl group. nih.gov This replacement maintains steric bulk while potentially improving metabolic stability or altering the conformation of adjacent parts of the molecule. In the development of cannabinoid receptor 1 (CB1) agonists, replacing a gem-dimethyl group with a cyclobutane ring resulted in a compound with enhanced potency and selectivity. nih.gov
The cyclobutane ring can also serve as a non-classical bioisostere for a phenyl ring. pressbooks.pub This strategy is employed to reduce planarity, improve metabolic stability (by avoiding metabolic pathways like 1,4-quinone formation), and increase water solubility. pressbooks.pub However, the success of this replacement often depends on the original role of the phenyl ring; it is most effective when the ring acts as a spacer. pressbooks.pub
Table 2: Examples of Bioisosteric Replacements Using Cyclobutane Scaffolds
| Original Group | Bioisosteric Replacement | Advantage of Replacement | Example Context |
|---|---|---|---|
| gem-Dimethyl | 1,1-Disubstituted Cyclobutane | Enhanced potency and selectivity, maximized van der Waals contacts. nih.gov | Cannabinoid Receptor 1 (CB1) Agonists nih.gov |
| Phenyl Ring | Disubstituted Cyclobutane | Increased metabolic stability, improved solubility, reduced planarity. pressbooks.pub | MDM2 Inhibitors pressbooks.pub |
| Alkene | Cyclobutane/Cyclobutene | Locked cis-conformation to prevent isomerization and potentially increase potency. nih.gov | Anticancer Agents nih.gov |
| tert-Butyl | 1-Trifluoromethyl-cyclobutyl | Preserved bioactivity with potentially enhanced resistance to metabolic clearance. acs.org | General Bioactive Compounds acs.org |
Exit Vector Analysis for Substituent Orientation
To rationally design libraries of compounds based on a central scaffold, it is crucial to understand the spatial orientation of the substituents. Exit vector analysis is a computational method used to map the possible orientations of substituents extending from a scaffold. rsc.org
For disubstituted cycloalkanes like cyclobutane, this can be visualized using "exit vector plots" (EVPs), which are analogous to Ramachandran plots for peptides. rsc.org These plots show the distribution of angles and distances between the two "exit vectors" (the bonds connecting the substituents to the ring). Analysis of cycloalkane structures has revealed that they occupy clearly defined regions in these plots. rsc.org This information is invaluable for scaffold design, allowing medicinal chemists to:
Rational Scaffold Hopping: Select a new scaffold that can place substituents in a similar spatial orientation to a known active compound.
SAR Studies: Understand how the relative geometry of the substituents, as dictated by the scaffold, influences biological activity.
Library Design: Design new series of compounds that systematically explore the available chemical space defined by the scaffold's exit vectors. rsc.org
Structure-Activity Relationship (SAR) Methodologies for Cyclobutanamine Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how changes in a molecule's structure affect its biological activity. drugdesign.org For N-substituted cyclobutanamine derivatives, SAR exploration involves systematically modifying different parts of the molecule and assessing the impact on potency, selectivity, and ADME properties.
The key components for modification and SAR analysis include:
The Cyclobutane Ring: The stereochemistry of the ring is a critical factor. The activity of cis- and trans-isomers can differ significantly, as the orientation of the substituents they hold will dictate the interactions with the target. nih.govacs.org
The Amine Substituent (N-substituent): The nature of the group attached to the cyclobutanamine nitrogen is a primary point of diversification. Modifications here can explore various interactions (hydrophobic, hydrogen bonding, electrostatic) within the target's binding pocket. SAR studies often involve synthesizing a series of analogs with varying aliphatic, alicyclic, or aromatic groups at this position. nih.govnih.gov
Substituents on the Phenyl Ring: In a molecule like N-[(4-ethylphenyl)methyl]cyclobutanamine, the phenyl ring offers another site for modification. SAR studies would investigate the effect of the position, size, and electronic properties (electron-donating vs. electron-withdrawing) of substituents on the phenyl ring. nih.gov For example, studies on other classes of compounds have shown that electron-withdrawing groups can enhance inhibitory activity compared to electron-donating groups, even when their steric bulk is similar. nih.gov
A typical SAR campaign involves creating a matrix of analogs where each of these components is varied. The resulting biological data helps build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity. researchgate.net This process guides the rational design of more potent and selective compounds. drugdesign.org
Systematic Exploration of Substituent Effects
The biological activity of N-substituted cyclobutanamines can be systematically modulated by altering the substituents on both the cyclobutane ring and the nitrogen atom. In the case of this compound, the key substituents are the 4-ethylphenylmethyl group attached to the nitrogen of the cyclobutanamine core.
The ethyl group at the para-position of the phenyl ring is a critical determinant of the molecule's interaction with its biological targets. The size and lipophilicity of this group can influence binding affinity and selectivity. For instance, a systematic exploration might involve varying the alkyl chain length at this position (e.g., methyl, propyl, butyl) to probe the steric and hydrophobic limits of the binding pocket. Furthermore, the electronic properties of the phenyl ring can be fine-tuned by introducing electron-donating or electron-withdrawing groups. This systematic approach allows researchers to build a comprehensive structure-activity relationship (SAR) profile, which is essential for optimizing lead compounds.
The substitution on the cyclobutane ring itself also presents opportunities for systematic exploration. While the parent compound is unsubstituted on the cyclobutane ring, the introduction of substituents such as methyl or hydroxyl groups could significantly impact its pharmacological profile.
| Substituent Modification | Potential Impact on Molecular Properties | Rationale for Exploration |
| Varying the alkyl group on the phenyl ring | Modulates lipophilicity and steric bulk, potentially affecting binding affinity and selectivity. | To determine the optimal size and shape of the substituent for target engagement. |
| Introducing polar groups on the phenyl ring | Can improve aqueous solubility and introduce new hydrogen bonding interactions. | To enhance pharmacokinetic properties and explore different binding modes. |
| Substitution on the cyclobutane ring | Alters the three-dimensional shape and can introduce chiral centers, impacting stereospecific interactions. | To refine the conformational presentation of the pharmacophore and improve target recognition. |
Positional and Stereochemical Impact on Molecular Interactions
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in its biological activity. numberanalytics.compatsnap.com For N-substituted cyclobutanamines, both positional isomerism and stereoisomerism can have a profound impact on their interactions with biological macromolecules such as proteins and nucleic acids.
In the context of this compound, the position of the ethyl group on the phenyl ring is significant. An ortho or meta substitution, for example, would present a different vector and steric profile compared to the para-substituted analog, potentially leading to altered binding modes or a complete loss of activity.
The precise spatial orientation of the functional groups in this compound is therefore crucial for its intended molecular interactions. The development of stereoselective synthetic routes is often a key objective in medicinal chemistry programs focusing on such scaffolds, enabling the preparation and evaluation of individual stereoisomers to identify the most active and safest candidate.
Application of Cyclobutanamine Derivatives in Chemical Biology
Cyclobutanamine derivatives are not only valuable as scaffolds for drug discovery but also serve as versatile tools in chemical biology. Their unique structural features can be exploited to design chemical probes for studying biological processes and to create specific ligands for modulating the function of target proteins.
Development of Chemical Probes and Tools
Chemical probes are small molecules designed to selectively interact with a specific biological target, thereby enabling the study of that target's function in a cellular or in vivo context. N-substituted cyclobutanamines can be readily modified to incorporate reporter tags, such as fluorescent dyes or biotin (B1667282), or reactive groups for covalent labeling of the target protein.
For example, a derivative of this compound could be synthesized with a linker arm terminating in an azide (B81097) or alkyne group. This would allow for its use in bioorthogonal "click" chemistry reactions to attach a variety of reporter molecules. Such probes could be used in fluorescence microscopy to visualize the subcellular localization of the target protein or in affinity-based proteomics to identify its binding partners.
| Type of Chemical Probe | Modification to this compound | Application in Chemical Biology |
| Fluorescent Probe | Attachment of a fluorophore (e.g., fluorescein, rhodamine) via a suitable linker. | To visualize the distribution of the target protein within cells and tissues. |
| Affinity-Based Probe | Incorporation of a biotin tag for subsequent capture on streptavidin-coated beads. | To isolate and identify the target protein and its interacting partners from complex biological mixtures. |
| Photoaffinity Label | Introduction of a photolabile group (e.g., an aryl azide or benzophenone). | To covalently crosslink the probe to its target upon UV irradiation, enabling unambiguous target identification. |
Ligand Design for Target Modulation
The design of ligands that can selectively modulate the activity of a biological target is a cornerstone of chemical biology and drug discovery. The N-substituted cyclobutanamine scaffold provides a versatile platform for the design of such ligands. The cyclobutane ring can serve as a rigid core to which various pharmacophoric elements are attached in a well-defined spatial orientation.
In the case of this compound, the 4-ethylphenylmethyl group is likely a key pharmacophoric element responsible for binding to a specific target. The design process for new ligands based on this scaffold would involve computational modeling and synthetic chemistry to optimize the interactions with the target's binding site. This could entail modifying the substituents on the phenyl ring to enhance potency and selectivity, or altering the substitution pattern on the cyclobutane ring to improve pharmacokinetic properties.
The ultimate goal of ligand design is to develop molecules that can either activate (agonists) or inhibit (antagonists) the function of a target protein, or in some cases, act as allosteric modulators that fine-tune its activity. The N-substituted cyclobutanamine framework, with its inherent three-dimensionality and synthetic tractability, is a valuable starting point for such endeavors.
Future Directions and Emerging Research Avenues
Innovations in Cyclobutanamine Synthesis
The construction of the cyclobutane (B1203170) ring, a strained four-membered carbocycle, has long been a challenge for synthetic chemists. However, recent innovations are paving the way for more efficient and versatile synthetic routes.
A cornerstone of cyclobutane synthesis is the [2+2] cycloaddition reaction . rsc.orgorganic-chemistry.org This method involves the joining of two unsaturated molecules, such as alkenes, to form the four-membered ring. rsc.org Historically, photochemical methods have been employed to induce these cycloadditions. baranlab.org Modern advancements are focusing on the use of visible light and photocatalysts, which offer milder and more selective reaction conditions. organic-chemistry.org These approaches are expanding the substrate scope and functional group tolerance of [2+2] cycloadditions, making them more applicable to the synthesis of complex cyclobutane-containing natural products and their analogues. rsc.org
Beyond cycloadditions, other innovative strategies for cyclobutane ring formation are emerging. These include ring-expansion reactions of smaller rings and ring-closing metathesis. The development of novel catalytic systems, including those based on transition metals, is enabling greater control over the stereochemistry of the resulting cyclobutane products. nih.gov
Once the cyclobutane core is established, the introduction of the N-substituent, as seen in N-[(4-ethylphenyl)methyl]cyclobutanamine, is typically achieved through methods like reductive amination . This two-step process involves the reaction of a cyclobutanone (B123998) with an amine (in this case, 4-ethylbenzylamine) to form an imine, which is then reduced to the final amine. masterorganicchemistry.comlibretexts.org Innovations in this area focus on the development of milder and more selective reducing agents, such as sodium cyanoborohydride (NaBH3CN), and catalytic systems that can perform the entire transformation in a single pot. masterorganicchemistry.comdtu.dk Furthermore, direct catalytic N-alkylation of cyclobutanamine with alcohols or carboxylic acids is a growing area of interest, offering a more atom-economical and environmentally friendly alternative to traditional methods. researchgate.netrsc.orgnih.gov
Recent research has highlighted the use of iridium and cobalt complexes as efficient catalysts for the N-alkylation of amines with alcohols, proceeding through a "borrowing hydrogen" strategy. researchgate.netnih.gov This method avoids the need for pre-activating the alcohol and generates water as the only byproduct, aligning with the principles of green chemistry.
Table 1: Modern Synthetic Approaches to N-Substituted Cyclobutanamines
| Synthetic Strategy | Description | Key Innovations |
| [2+2] Photocycloaddition | Formation of the cyclobutane ring from two alkene precursors using light. | Use of visible light photocatalysts for milder and more selective reactions. organic-chemistry.org |
| Catalytic Cycloadditions | Transition metal-catalyzed formation of the cyclobutane ring. | Development of catalysts for improved stereocontrol. nih.gov |
| Reductive Amination | Reaction of a cyclobutanone with an amine followed by reduction. | One-pot procedures and development of selective reducing agents. masterorganicchemistry.comdtu.dk |
| Catalytic N-Alkylation | Direct coupling of an amine with an alcohol or carboxylic acid. | Use of transition metal catalysts (e.g., Ir, Co) in "borrowing hydrogen" methodologies. researchgate.netnih.gov |
Advanced Computational Approaches for Cyclobutanamine Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. For N-substituted cyclobutanamines like this compound, computational approaches offer powerful methods to predict their behavior and guide synthetic efforts.
Molecular dynamics (MD) simulations are a key computational technique used to study the conformational flexibility and intermolecular interactions of molecules. researchgate.netmdpi.com By simulating the movement of atoms over time, researchers can gain insights into how a molecule like this compound might bind to a biological target or self-assemble in a material. These simulations can help in understanding the role of the cyclobutane ring in constraining the conformation of the molecule and influencing its interactions with its environment. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach. nih.govnih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org For a class of compounds like N-substituted cyclobutanamines, a QSAR model could be developed to predict their potential therapeutic effects based on various molecular descriptors. These descriptors can quantify properties such as molecular shape, electronic distribution, and hydrophobicity. By analyzing the QSAR model, chemists can identify the key structural features that are important for activity and use this information to design new, more potent analogues. nih.gov
The development of more accurate force fields and more efficient algorithms is continually enhancing the predictive power of these computational methods. The integration of quantum mechanics (QM) into these models, through QM/MM (Quantum Mechanics/Molecular Mechanics) methods, allows for a more accurate description of electronic effects, which can be crucial for understanding reaction mechanisms and predicting spectroscopic properties.
Table 2: Computational Tools in Cyclobutanamine Research
| Computational Method | Application in Cyclobutanamine Research | Potential Insights |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the molecule in different environments. researchgate.netmdpi.com | Understanding conformational preferences, binding modes, and solvation effects. |
| QSAR | Relating the chemical structure to biological activity or other properties. nih.govnih.gov | Identifying key structural features for desired properties and guiding the design of new analogues. |
| QM/MM | Combining quantum mechanics and classical mechanics for high-accuracy calculations. | Elucidating reaction mechanisms and predicting electronic properties. |
Novel Applications of N-Substituted Cyclobutanamines in Chemical Research
The unique structural features of N-substituted cyclobutanamines, including the rigid cyclobutane core and the versatile amino group, make them attractive building blocks for a wide range of applications in chemical research.
In medicinal chemistry , the cyclobutane moiety is often incorporated into drug candidates to act as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups. This can lead to improved metabolic stability, enhanced binding affinity, and altered pharmacokinetic properties. The N-substituent provides a handle for further functionalization, allowing for the fine-tuning of the molecule's properties to optimize its therapeutic profile. While specific research on this compound is not widely documented, its structural motifs are present in compounds explored for various therapeutic targets.
As synthetic intermediates , N-substituted cyclobutanamines are valuable precursors for the synthesis of more complex molecules. rsc.org The strained cyclobutane ring can undergo a variety of ring-opening or ring-expansion reactions, providing access to a diverse array of acyclic and larger cyclic structures. The amino group can be readily transformed into other functional groups or used as a directing group to control the stereoselectivity of subsequent reactions.
In the realm of materials science , the rigid and well-defined geometry of the cyclobutane ring can be exploited to create novel materials with interesting properties. For example, incorporating cyclobutane units into polymer backbones can influence the material's thermal and mechanical properties. The N-substituent can be functionalized with groups that impart specific properties, such as photoresponsiveness or self-assembly capabilities.
The ongoing development of new synthetic methods and a deeper understanding of the structure-property relationships of N-substituted cyclobutanamines will undoubtedly lead to the discovery of new and exciting applications for this fascinating class of molecules.
Q & A
Basic Research Questions
Q. What safety protocols are essential for handling N-[(4-ethylphenyl)methyl]cyclobutanamine in laboratory settings?
- Methodological Answer : Researchers must adhere to strict safety measures, including wearing nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile intermediates. Waste must be segregated and disposed via certified hazardous waste services to avoid environmental contamination. Reference safety data sheets for structurally similar amines (e.g., cyclopentanamine derivatives) for hazard mitigation strategies .
Q. How can the compound’s structural identity and purity be validated post-synthesis?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the cyclobutane and benzylamine moieties. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity can be assessed via reverse-phase HPLC with UV detection (λ = 254 nm), referencing retention times against known standards .
Q. What physicochemical properties are critical for experimental reproducibility?
- Methodological Answer : Key parameters include solubility in organic solvents (e.g., DMSO, ethanol), logP (octanol-water partition coefficient) for permeability studies, and pKa for protonation state under physiological conditions. Use NIST Chemistry WebBook protocols for measuring vapor pressure and thermal stability .
Advanced Research Questions
Q. What analytical strategies resolve discrepancies in metabolite identification across biological models?
- Methodological Answer : Use LC-high-resolution tandem MS (LC-HRMS/MS) with collision-induced dissociation (CID) to fragment metabolites. Compare fragmentation patterns to synthetic standards and employ isotopic labeling (e.g., ¹⁴C) for traceability. For conflicting data, validate using human liver S9 fractions and in vivo rat models to cross-verify metabolic pathways .
Q. How can in vitro models be optimized to study the compound’s interaction with Wnt/β-catenin signaling?
- Methodological Answer : Design macrophage or HEK293T cell lines transfected with TCF/LEF luciferase reporters. Pre-treat cells with the compound, then stimulate with LPS or Wnt3a. Quantify β-catenin nuclear translocation via immunofluorescence and cytokine production (e.g., TNF-α, IL-6) using ELISA. Normalize data to β-catenin inhibitors like iCRT3 to control for off-target effects .
Q. What computational approaches predict binding affinities to neural receptors (e.g., sigma-1)?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) using crystal structures of sigma-1 receptors (PDB: 5HK1). Validate predictions with radioligand displacement assays (³H-(+)-pentazocine) and functional cAMP assays. Cross-reference with NMR-derived conformational analyses of cyclobutane ring flexibility .
Q. How to address variability in physicochemical stability under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) by incubating the compound at 25°C/60% RH, 40°C/75% RH, and extreme pH (1.2 and 8.0). Monitor degradation via UPLC-MS and apply Arrhenius kinetics to extrapolate shelf life. Use DOE (Design of Experiments) to identify critical factors (e.g., light exposure) .
Q. What strategies enhance the compound’s utility as a biochemical probe for enzyme interactions?
- Methodological Answer : Functionalize the cyclobutane ring with photoaffinity labels (e.g., diazirine) for target identification via click chemistry. Pair with SPR (surface plasmon resonance) to quantify binding kinetics to purified enzymes. Validate specificity using CRISPR-Cas9 knockout models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
